3-(Propylamino)-butanoic acid can be derived from natural amino acids or synthesized through various chemical processes. Its classification falls under aliphatic amino acids, which are crucial in biological systems and often serve as precursors for more complex biomolecules.
The synthesis of 3-(Propylamino)-butanoic acid can be achieved through several methods, primarily focusing on the reaction of butanoic acid derivatives with propylamine or related compounds.
The molecular structure of 3-(Propylamino)-butanoic acid features a butanoic acid backbone with a propylamino group at the third carbon position.
The compound's structure allows for hydrogen bonding due to the presence of both the carboxylic acid and amino groups, which can influence its solubility and reactivity in biological systems.
3-(Propylamino)-butanoic acid can participate in various chemical reactions due to its functional groups.
The mechanism of action for 3-(Propylamino)-butanoic acid primarily revolves around its role as a neurotransmitter precursor or modulator in biological systems.
3-(Propylamino)-butanoic acid has several scientific applications:
The development of 3-(propylamino)-butanoic acid (systematic name: 4-aminopentanoic acid) emerged from mid-20th century research on non-proteinogenic amino acids. Early synthetic routes relied on classical organic reactions, notably the Mannich reaction between propylamine, formaldehyde, and acetoacetic acid derivatives, yielding racemic mixtures with moderate efficiency (typically 40-50%) [5]. These initial methods faced challenges in stereoselectivity due to the compound's chiral center at C3, which limited pharmacological applicability. The 1990s witnessed significant refinements through asymmetric synthesis techniques, particularly using chiral auxiliaries like tert-butanesulfinamide to achieve enantiomeric excess (ee) >90% [3]. Modern catalytic methods employing transition metals (e.g., Ir-catalyzed allylation) now enable stereodivergent synthesis, allowing access to both (R)- and (S)-enantiomers for structure-activity relationship studies [5].
Table 1: Evolution of Synthetic Approaches for 3-(Propylamino)-butanoic Acid
| Era | Method | Key Reagents | Yield | Stereoselectivity |
|---|---|---|---|---|
| 1960s-1980s | Classical Mannich Reaction | Propylamine, HCHO, Acetoacetate | 40-50% | Racemic |
| 1990s-2000s | Chiral Auxiliary-Assisted | N-tert-Butanesulfinyl imines | 58-65% | 76-98% de |
| 2010s-Present | Catalytic Asymmetric Synthesis | Ir/Cp* complexes, Allyl carbonates | 70-85% | >95% ee |
Recent breakthroughs leverage solid-phase synthesis for peptide incorporation, utilizing Wang resin and coupling agents like HBTU (92% efficiency) [5]. This approach facilitates the creation of β-peptide libraries with 3-(propylamino)-butanoic acid as a key building block, enabling high-throughput screening for bioactive sequences.
3-(Propylamino)-butanoic acid belongs to the β-amino acid subclass, characterized by the amino group (-NH2) attached to the β-carbon (C3) rather than the α-carbon (C2) typical of proteinogenic amino acids [4]. Its molecular formula (C7H15NO2) features a three-carbon backbone with a propylamine substituent, distinct from α-amino acids like alanine in three critical aspects:
Table 2: Structural Comparison with Key Isomers and Derivatives
| Compound | Structure | Key Differences | Classification |
|---|---|---|---|
| 3-(Propylamino)-butanoic acid | NH2 at C3, n-propyl chain | β-amino acid, aliphatic substituent | Target Compound |
| 4-(Propylamino)butanoic acid | NH2 at C4, γ-position | γ-Aminobutyric acid (GABA) derivative | Positional isomer |
| 3-Oxo-2-(propylamino)butanoic acid | Carbonyl at C3, NH at C2 | β-Keto amino acid derivative | Functional isomer [1] |
| (2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid | Dihydroxy, keto groups | Tartramic acid derivative | Polyfunctional analog [3] |
This compound further classifies as an N-alkylated β-amino acid due to the propyl group directly bonded to the nitrogen, contrasting with derivatives like 4,4,4-trifluoro-3-(methyl(propyl)amino)butanoic acid where fluorination enhances metabolic stability [5].
3-(Propylamino)-butanoic acid has emerged as a versatile scaffold for modulating disease-relevant biological pathways. Its pharmacological significance stems from three key mechanisms:
PPARα Modulation: Structural analogs (e.g., pemafibrate derivatives) demonstrate selective PPARα agonism, regulating lipid metabolism genes (ACOX1, CPT1A) in in vivo models of nonalcoholic steatohepatitis (NASH). Transcriptome analyses in medaka fish reveal 2.7-fold upregulation of fatty acid β-oxidation enzymes upon exposure to propylamino-containing compounds [2].
Neurotransmitter Mimicry: The compound's structural similarity to GABA (γ-aminobutyric acid) enables interaction with GABAA-receptors, though with 10-fold lower affinity than GABA itself. Molecular docking studies indicate the propyl chain occupies a hydrophobic pocket adjacent to the active site, suggesting potential for anxiolytic derivative development [4].
Mitochondrial Carrier Substrate: As demonstrated in hepatocyte assays, the carboxylate group facilitates transport via the mitochondrial 2-oxoglutarate carrier (OGC), enabling intracellular accumulation and modulation of TCA cycle intermediates. This property underlies investigations into its use for targeting mitochondrial dysfunction in metabolic disorders [7].
Table 3: Gene Expression Changes Induced by Propylamino Derivatives in NASH Models
| Gene | Function | Fold Change | Biological Impact |
|---|---|---|---|
| ACOX1 | Peroxisomal β-oxidation | +2.7 | Enhanced lipid clearance |
| COL1A1 | Collagen synthesis | -3.2 | Reduced hepatic fibrosis |
| TNF-α | Pro-inflammatory cytokine | -4.1 | Suppressed inflammation |
| CPT1A | Mitochondrial fatty acid uptake | +1.9 | Increased energy expenditure |
Data derived from transcriptome sequencing of medaka liver samples treated with propylamino-acid conjugates [2]
The compound's integration into peptide chains (e.g., via solid-phase synthesis) enhances bioavailability and target specificity. Recent studies conjugate it to docosahexaenoic acid (DHA), forming amphiphilic molecules that accumulate in hepatocytes and reduce fibrotic gene expression by 78% compared to monotherapies [7]. Such combinatorial approaches highlight its role as a multifunctional pharmacophore for metabolic syndrome therapeutics.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: